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Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(5-
Isoxazolyl)phenol, a valuable heterocyclic intermediate in medicinal chemistry and materials

science. The synthetic strategy is a two-step process commencing with the Claisen-Schmidt

condensation of 2-hydroxyacetophenone and an appropriate aldehyde to yield a 2'-

hydroxychalcone intermediate. This is followed by the cyclization of the chalcone with

hydroxylamine hydrochloride in an alkaline medium to form the final isoxazole product. This

protocol is designed to be a reliable guide for researchers, offering specific quantities, reaction

conditions, and purification methods.

Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that

have garnered significant attention in the pharmaceutical industry due to their diverse biological

activities. The 2-(5-Isoxazolyl)phenol scaffold, in particular, serves as a key building block in

the synthesis of a wide range of biologically active molecules, with applications as anti-

inflammatory, antimicrobial, and anticonvulsant agents.[1] Its utility also extends to the

development of agrochemicals and advanced materials.[2] The synthesis protocol detailed

herein follows a robust and widely utilized pathway, making it accessible for both academic and

industrial research settings.
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Data Presentation
Parameter Value Reference

Product Name 2-(5-Isoxazolyl)phenol

Synonyms 5-(2-Hydroxyphenyl)isoxazole [2]

CAS Number 61348-47-8 [2][3]

Molecular Formula C₉H₇NO₂ [2][3]

Molecular Weight 161.16 g/mol [2][3]

Appearance Pale yellow crystals [2]

Melting Point 182-188 °C [2]

Purity ≥ 98% (HPLC) [2]

Storage Store at 0-8°C [2]

Experimental Workflow
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Step 1: Claisen-Schmidt Condensation

Step 2: Isoxazole Formation (Cyclization)

Purification
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Caption: Synthetic workflow for 2-(5-Isoxazolyl)phenol.

Experimental Protocols
This synthesis is performed in two main stages: the preparation of the chalcone intermediate

and its subsequent cyclization to the isoxazole.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)prop-2-en-1-
one (2'-Hydroxychalcone)
This procedure is adapted from the general principles of the Claisen-Schmidt condensation.[4]

[5]

Materials:

2-Hydroxyacetophenone (10 mmol, 1.36 g)
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Formaldehyde (37% in water, 12 mmol, 1.0 mL)

Potassium hydroxide (KOH)

Ethanol

Deionized water

Hydrochloric acid (HCl), dilute

Round-bottom flask (100 mL)

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (10 mmol) in ethanol (20

mL).

Prepare a 10% solution of potassium hydroxide in ethanol.

Cool the flask containing the 2-hydroxyacetophenone solution in an ice bath.

Slowly add the ethanolic KOH solution (10 mL) to the flask with continuous stirring.

To this cooled and stirred mixture, add formaldehyde solution (12 mmol) dropwise.

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify

with dilute HCl to precipitate the product.

Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 1-(2-

hydroxyphenyl)prop-2-en-1-one can be used in the next step without further purification, or it

can be recrystallized from ethanol if a higher purity is desired.
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Step 2: Synthesis of 2-(5-Isoxazolyl)phenol
This protocol is based on a general procedure for the cyclization of chalcones to form

isoxazoles.

Materials:

1-(2-Hydroxyphenyl)prop-2-en-1-one (crude product from Step 1, approx. 10 mmol)

Hydroxylamine hydrochloride (15 mmol, 1.04 g)

Potassium hydroxide (40% aqueous solution)

Ethanol

Diethyl ether

Round-bottom flask (100 mL) with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Eluent (e.g., n-hexane and ethyl acetate mixture)

Procedure:

In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer,

combine the crude 1-(2-hydroxyphenyl)prop-2-en-1-one (10 mmol), hydroxylamine

hydrochloride (15 mmol), and ethanol (30 mL).

To this mixture, add 5 mL of 40% aqueous potassium hydroxide solution.
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Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress

using TLC.

After the reaction is complete, cool the mixture to room temperature and then pour it into a

beaker containing crushed ice.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30

mL).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a gradient of n-

hexane and ethyl acetate as the eluent to afford pure 2-(5-isoxazolyl)phenol.

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) and determine its melting point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1296880#step-by-step-synthesis-protocol-for-2-5-
isoxazolyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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